Acroptilin
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Overview
Description
Acroptilin is a sesquiterpene lactone that is isolated from Acroptilon repens and displays anti-allergic properties. It has a role as an anti-allergic agent and a plant metabolite. It is a sesquiterpene lactone, an azulenofuran, an epoxide, an olefinic compound, a tertiary alcohol, a secondary alcohol, an organochlorine compound and an organic heterotetracyclic compound.
Scientific Research Applications
Structural Analysis of Acroptilin : this compound, a sesquiterpene lactone isolated from Acroptilon repens, belongs to the sesquiterpene lactones of the guaiane or germacrane type. It contains two acyl residues, a hydroxyl group, and two exocyclic methylenes, one of which is conjugated with the carbonyl (Evstratova et al., 2004).
Toxicological Study : A study focused on the acute and subchronic toxicity of Asteraceae Centaurea repens (Acroptilon repens) extract in mice. This research aimed to uncover any adverse health effects of the plant extract, which includes this compound, through various clinical, hematological, biochemical, and histopathological assessments. Notably, it revealed the antihyperlipidemic properties of the aerial extract of this compound in a mouse model, alongside potential liver toxicity with subchronic use (Moradi, Mojab, & Arbabi Bidgoli, 2017).
Pharmacological Potential : The exact pharmacological roles and mechanisms of this compound are not clearly outlined in the available literature. However, the toxicological study and its structural analysis hint at the potential for further pharmacological exploration, especially in the realms of lipid metabolism and potential liver impacts.
Properties
Molecular Formula |
C19H23ClO7 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
[(3aR,4S,6aR,8S,9S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C19H23ClO7/c1-8-4-11(26-17(23)18(3,24)6-20)13-9(2)16(22)27-15(13)14-10(8)5-12(21)19(14)7-25-19/h10-15,21,24H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18+,19-/m0/s1 |
InChI Key |
RFRUYYQMUJRBAN-LKUPFZQBSA-N |
Isomeric SMILES |
C[C@@](CCl)(C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H]([C@]3([C@@H]2[C@@H]4[C@@H]1C(=C)C(=O)O4)CO3)O)O |
SMILES |
CC(CCl)(C(=O)OC1CC(=C)C2CC(C3(C2C4C1C(=C)C(=O)O4)CO3)O)O |
Canonical SMILES |
CC(CCl)(C(=O)OC1CC(=C)C2CC(C3(C2C4C1C(=C)C(=O)O4)CO3)O)O |
Synonyms |
chlorohyssopifolin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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